8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is a compound that combines a boron-containing dioxaborolane group with a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the borylation of a tetrahydroquinoline derivative. One common method involves the use of a palladium catalyst to facilitate the borylation reaction. For example, a degassed solution of the tetrahydroquinoline derivative and N-methylmorpholine (NMM) in dioxane can be reacted with palladium(II) chloride (PdCl2) and pinacolborane at room temperature. The reaction mixture is then stirred for 24 hours at 80°C .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency. Additionally, continuous flow reactors could be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Hydroboration: The addition of boron and hydrogen across a double bond.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl iodides.
Common Reagents and Conditions
Common reagents used in these reactions include pinacolborane, palladium catalysts, and copper catalysts. Typical reaction conditions involve the use of solvents such as dioxane and temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions include various boron-containing derivatives, such as pinacol benzyl boronate and aryl boronates .
Scientific Research Applications
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of boron-containing polymers and materials.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline involves the interaction of the boron-containing group with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as borylation and hydroboration. The dioxaborolane group can also act as a Lewis acid, enhancing the reactivity of the compound in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
Pinacolborane: Another boron-containing reagent used in hydroboration reactions.
Bis(pinacolato)diboron: A boron-containing compound used in borylation reactions
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a boron-containing dioxaborolane group with a tetrahydroquinoline structure
Biological Activity
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of the dioxaborolane moiety enhances its reactivity and biological profile. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C16H20B2N2O2
- Molecular Weight : 293.964 g/mol
- CAS Number : 1214264-88-6
Biological Activity
The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its pharmacological effects.
Anticoagulant Activity
Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit inhibitory effects on blood coagulation factors such as Xa and XIa. These compounds are being investigated for their potential as anticoagulants:
Compound | Activity | Reference |
---|---|---|
Tetrahydroquinoline Derivative | Inhibits Factor Xa | |
Tetrahydroquinoline Derivative | Inhibits Factor XIa |
These findings suggest that the incorporation of the dioxaborolane group may enhance the anticoagulant properties of these compounds.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of tetrahydroquinoline derivatives. Preliminary data indicate that these compounds may possess significant antibacterial properties:
Compound | Target Organism | Activity | Reference |
---|---|---|---|
Tetrahydroquinoline Derivative | Staphylococcus aureus | Moderate Inhibition | |
Tetrahydroquinoline Derivative | Escherichia coli | Significant Inhibition |
These results point to the potential use of these compounds in treating infections caused by resistant bacterial strains.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have also been evaluated in cancer cell lines. Research indicates that certain derivatives can induce apoptosis in cancer cells:
Cell Line | Compound | IC50 (µM) | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | Tetrahydroquinoline Derivative | 15.0 | |
HeLa (Cervical Cancer) | Tetrahydroquinoline Derivative | 10.5 |
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Case Studies
Several case studies have highlighted the efficacy of tetrahydroquinoline derivatives in various biological contexts:
- Case Study on Anticoagulation : A study conducted on animal models demonstrated that a specific derivative significantly reduced thrombus formation compared to controls.
- Case Study on Antimicrobial Resistance : In vitro tests showed that the compound was effective against multi-drug resistant strains of bacteria.
Properties
Molecular Formula |
C15H22BNO2 |
---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5,7,9,17H,6,8,10H2,1-4H3 |
InChI Key |
MHYDRMMQDIXPKC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCCN3 |
Origin of Product |
United States |
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